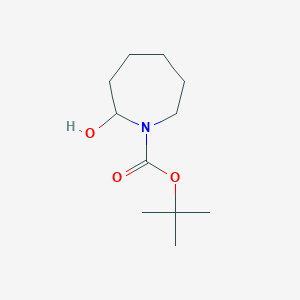

Tert-butyl 2-hydroxyazepane-1-carboxylate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 2-hydroxyazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(12)13/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMNPYZNPVXWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441064 | |

| Record name | tert-Butyl 2-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178172-34-4 | |

| Record name | tert-Butyl 2-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of N Boc 2 Hydroxyazepane and Its Structural Analogs

Direct Synthetic Routes to N-Boc-2-hydroxyazepane

Direct synthetic approaches to N-Boc-2-hydroxyazepane often leverage readily available starting materials and employ straightforward chemical transformations. These methods are advantageous for their operational simplicity and scalability.

Reduction and Derivatization Strategies Utilizing Cyclic Amide Precursors, e.g., N-Boc-ε-Caprolactam

A primary route to tert-butyl 2-hydroxyazepane-1-carboxylate involves the reduction of the corresponding cyclic amide, N-Boc-ε-caprolactam. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen atom, preventing side reactions and allowing for selective reduction of the carbonyl group.

The reduction of N-Boc-ε-caprolactam can be accomplished using various hydride reagents. The choice of reducing agent is critical to selectively reduce the amide carbonyl to a hydroxyl group without affecting the Boc protecting group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). However, careful control of reaction conditions, such as temperature and stoichiometry, is necessary to avoid over-reduction to the corresponding amine.

More sterically hindered and less reactive hydride reagents, such as sodium triacetoxyborohydride (B8407120) or L-Selectride®, can offer greater control and improved yields of the desired N-Boc-2-hydroxyazepane. For instance, the diastereoselective reduction of substituted N-Boc-ε-caprolactam derivatives has been achieved with high selectivity using L-Selectride®, favoring the formation of a specific stereoisomer.

| Precursor | Reagent | Product | Key Features |

| N-Boc-ε-caprolactam | Sodium borohydride | This compound | Mild reducing agent, requires optimization to prevent over-reduction. |

| N-Boc-ε-caprolactam | L-Selectride® | This compound | Bulky reducing agent, can provide high diastereoselectivity in substituted systems. |

Conversion Pathways from Acyclic Hydroxycarbamate Intermediates

An alternative strategy for the synthesis of N-Boc-2-hydroxyazepane involves the cyclization of acyclic hydroxycarbamate precursors. This approach builds the azepane ring from a linear chain, offering flexibility in the introduction of substituents.

The synthesis typically begins with a 6-aminohexanol derivative, where the amino group is protected with a Boc group. The terminal hydroxyl group can then be oxidized to an aldehyde. Subsequent intramolecular cyclization, often under acidic or basic conditions, leads to the formation of the seven-membered ring. The resulting hemiaminal can then be isolated as the desired N-Boc-2-hydroxyazepane.

This method allows for the preparation of enantiomerically enriched products if a chiral starting material, such as a derivative of an amino acid, is used. The key step in this pathway is the efficient intramolecular cyclization to form the azepane ring, which can sometimes be challenging due to entropic factors.

Stereoselective and Diastereoselective Syntheses of Hydroxylated Azepane Scaffolds

The development of stereoselective methods for the synthesis of hydroxylated azepanes is of significant interest due to the prevalence of such motifs in biologically active molecules. These strategies aim to control the three-dimensional arrangement of atoms in the final product with a high degree of precision.

Osmium-Catalyzed Tethered Aminohydroxylation as a Key Stereocontrol Element

Osmium-catalyzed tethered aminohydroxylation (TA) is a powerful tool for the stereoselective introduction of amino and hydroxyl groups across a double bond. researchgate.netnih.govresearcher.lifenih.gov This methodology can be applied to the synthesis of chiral hydroxylated azepanes from unsaturated carbamate (B1207046) precursors. researchgate.netnih.govresearcher.lifenih.gov

The reaction proceeds by tethering an amine functionality to an alkene through a carbamate linkage. An osmium catalyst then facilitates the syn-dihydroxylation of the double bond, with the tethered nitrogen atom directing the stereochemical outcome of the reaction. This results in the formation of a cyclic carbamate with defined stereochemistry at the newly formed stereocenters. Subsequent manipulation of the cyclic intermediate can lead to the desired hydroxylated azepane. This method has been successfully employed in the synthesis of complex polyhydroxylated azepane iminosugars, demonstrating its utility in controlling stereochemistry. researchgate.netnih.govresearcher.lifenih.gov

Intramolecular Reductive Amination for Azepane Ring Closure

Intramolecular reductive amination is a widely used and effective method for the construction of cyclic amines, including azepanes. researchgate.netnih.gov This reaction involves the formation of an imine or iminium ion from an acyclic precursor containing both an amine and a carbonyl group (aldehyde or ketone), followed by in situ reduction to the cyclic amine. researchgate.netnih.gov

For the synthesis of hydroxylated azepanes, the starting material would be an amino alcohol containing a carbonyl group at an appropriate position to favor the formation of the seven-membered ring. The stereochemistry of the final product can be controlled by the stereocenters present in the acyclic precursor. This strategy has been applied to the synthesis of various substituted azepanes and is a key step in the synthesis of several natural products and their analogs. researchgate.netnih.gov

| Precursor Type | Key Transformation | Product | Stereocontrol |

| Acyclic amino aldehyde/ketone | Intramolecular imine/iminium ion formation and reduction | Substituted Azepane | Substrate-controlled |

Nucleophilic Ring Opening of Cyclic Sulfates and Subsequent Cyclization

A versatile approach to chiral hydroxylated azepanes involves the nucleophilic ring opening of cyclic sulfates derived from diols. researchgate.netnih.gov This method allows for the introduction of a nitrogen-containing nucleophile with inversion of configuration at one of the stereocenters.

The synthesis begins with the preparation of a chiral diol, which is then converted into a cyclic sulfate (B86663). The cyclic sulfate is a highly reactive electrophile that can be opened by a variety of nucleophiles, including azide (B81097) or an amine. The regioselectivity of the ring-opening reaction is a critical factor and can often be controlled by the reaction conditions and the nature of the substrate. Following the ring-opening, the resulting amino alcohol can undergo intramolecular cyclization to form the azepane ring. This strategy has proven effective in the synthesis of enantiomerically pure polyhydroxylated azepanes. researchgate.netnih.gov

Organometallic Addition to Sugar-Derived Azepane Nitrones for Stereodefined Azepanes

A significant strategy for the stereoselective synthesis of highly functionalized azepanes, such as polyhydroxylated derivatives, involves the nucleophilic addition of organometallic reagents to nitrones derived from sugars. This approach leverages the inherent chirality of the sugar backbone to direct the stereochemical outcome of the addition, thereby producing stereodefined azepanes.

Researchers have developed efficient methods for the synthesis of sugar-derived azepane nitrones from readily available aldohexoses. nih.govmdpi.com The key step in this process is an intramolecular condensation between a hydroxylamine (B1172632) and an aldehyde group within the sugar derivative. nih.gov This strategy typically yields a pair of azepane nitrones from each starting aldohexose, providing valuable precursors for a variety of azepane iminosugars. nih.govmdpi.com

Once formed, these chiral nitrones can react with various organometallic reagents, such as Grignard reagents or organolithium compounds. researchgate.netrsc.org The addition of the organometallic reagent to the carbon-nitrogen double bond of the nitrone results in the formation of a new carbon-carbon bond and the creation of a new stereocenter. The facial selectivity of this nucleophilic attack is controlled by the existing stereocenters of the sugar-derived ring, leading to a high degree of stereocontrol in the formation of the N,N-disubstituted hydroxylamine product. researchgate.netrsc.org This method represents an indirect but powerful way to achieve stereoselective formation of the C-N bond, ultimately yielding heavily hydroxylated azepane iminosugars. researchgate.net

Chirality Induction and Control in Azepane Ring Formation

Controlling chirality during the formation of the azepane ring is crucial for synthesizing enantiomerically pure compounds. Various strategies have been developed to induce and control the stereochemistry of these seven-membered rings.

One effective method is the stereoselective and regioselective ring expansion of smaller, more readily available chiral piperidine (B6355638) derivatives. This approach has been shown to produce diastereomerically pure azepane derivatives in excellent yields. The stereochemistry of the final azepane is dictated by the stereochemistry of the starting piperidine and the mechanism of the ring expansion. fau.eu

Another powerful technique is the osmium-catalyzed tethered aminohydroxylation. This method has been successfully applied to the synthesis of pentahydroxyazepane iminosugars. researchgate.net The key step involves the aminohydroxylation of an allylic alcohol derived from D-mannose. The tethering of the nitrogen functionality directs the osmium-catalyzed reaction to occur with complete regio- and stereocontrol, establishing a new C-N bond with defined stereochemistry. Subsequent intramolecular reductive amination closes the ring to form the desired azepane. researchgate.net This represents a novel application of this reaction for the synthesis of iminosugars and demonstrates a high level of chirality control. researchgate.net Other methods for forming the azepane ring, such as amination/cyclization reactions, also contribute to the arsenal (B13267) of stereocontrolled syntheses. bohrium.com

Advanced Synthetic Strategies for Polysubstituted Azepane Derivatives

The synthesis of azepanes with multiple substitution patterns requires advanced and often innovative strategies. These methods enable the construction of complex molecular architectures that are otherwise difficult to access.

Dearomative Ring Expansion of Nitroarenes for Skeletal Editing

A novel and powerful strategy for preparing complex, polysubstituted azepanes involves the dearomative ring expansion of simple nitroarenes. acs.orgresearchgate.netrsc.org This approach falls under the category of "skeletal editing," where the core structure of a molecule is fundamentally altered. The process is a modular, two-step sequence that transforms a six-membered aromatic ring into a seven-membered azepane ring. acs.orgresearchgate.net

The key transformation is a photochemical process mediated by blue light at room temperature. acs.orgresearchgate.net It centers on the conversion of the nitro group into a singlet nitrene, which then inserts into the aromatic ring, expanding the six-membered framework into a seven-membered one. acs.orgresearchgate.netrsc.org A subsequent hydrogenolysis step reduces the resulting unsaturated ring to the final saturated azepane. acs.orgresearchgate.net A significant advantage of this method is that the substitution pattern of the starting nitroarene (ortho, meta, para) directly translates to the substitution pattern on the resulting azepane, providing streamlined access to poly-functionalized systems. acs.org This strategy effectively addresses the underrepresentation of the seven-membered azepane scaffold in medicinal chemistry by providing a direct route from common starting materials. researchgate.netrsc.org

| Starting Material Class | Key Transformation | Resulting Product | Key Features |

| Nitroarenes | Photochemical dearomative ring expansion (blue light) followed by hydrogenolysis | Polysubstituted azepanes | Modular; Room temperature; Translates aromatic substitution pattern to azepane ring. acs.orgresearchgate.net |

Domino Reactions and One-Pot Approaches for Convergent Azepane Synthesis

Domino, tandem, or cascade reactions are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.gov These one-pot approaches offer significant advantages in terms of step economy, reduced waste, and operational simplicity, making them powerful tools for the convergent synthesis of azepane derivatives.

Several such strategies have been developed:

Tandem Amination/Cyclization: A Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines provides an efficient route to trifluoromethyl-substituted azepine carboxylates. This process involves an intermolecular amine addition followed by an intramolecular cyclization to construct the seven-membered ring. researchgate.netacs.orgresearchgate.net

Migration-Annulation Protocol: An α-imino rhodium carbene can initiate a formal 1,3-migration of a hydroxy group, followed by a selective annulation of the resulting zwitterion to efficiently yield azepane derivatives. researchgate.net

One-Pot Multibond Forming Process: Researchers have developed a one-pot process for the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines from allylic trichloroacetimidates, demonstrating the power of combining multiple transformations in a single flask.

Silyl-aza-Prins Cyclization: The reaction of silyl (B83357) bis(homoallylic) amines with aldehydes, catalyzed by Lewis acids like InCl₃, can furnish trans-2,7-disubstituted azepanes with high diastereoselectivity. This process is considered a tandem reaction that efficiently constructs the azepane core.

These convergent strategies streamline the synthesis of complex azepanes from simpler precursors, representing a significant advance in the field. nih.gov

Intramolecular Condensation Reactions for Related Azepine and Azepinone Derivatives

Intramolecular condensation reactions are a cornerstone for the synthesis of cyclic structures, including azepine and azepinone derivatives. A notable example is the highly efficient intramolecular cyclic condensation of tertiary enamides containing a formyl group. researchgate.net

This reaction proceeds under mild conditions, employing a Lewis acid catalyst such as boron tribromide (BBr₃) with an additive like phosphorus pentoxide (P₂O₅). researchgate.net The process is scalable and affords diverse 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives in very good yields (typically 71–96%). researchgate.net The likely reaction mechanism involves a cascade of nucleophilic addition of the enamide to the aldehyde, followed by deprotonation and dehydration to form the seven-membered ring. This methodology has been applied to the synthesis of more complex fused systems, such as dihydro-azepino[2,1-a]isoindol-5-ones, which are core structures of some natural products.

| Reactant Type | Catalyst/Reagents | Product Type | Yield Range |

| Tertiary enamides with a formyl group | BBr₃, P₂O₅ | 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives | 71-96% researchgate.net |

Green Chemistry Principles in Azepane Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of pharmacologically relevant molecules like azepanes. The goal is to make synthetic routes more sustainable, efficient, and environmentally benign.

Several of the advanced strategies discussed for azepane synthesis align well with green chemistry principles:

Use of Catalysis: Many modern azepane syntheses rely on catalytic rather than stoichiometric reagents. Catalytic processes, such as the Cu(I)-catalyzed tandem amination/cyclization or the photochemical dearomatization, reduce waste and often allow for milder reaction conditions. acs.orgresearchgate.net

Energy Efficiency: The use of photochemical methods, such as the blue light-mediated ring expansion of nitroarenes, can be more energy-efficient than traditional thermal methods, as they often proceed at ambient temperature. acs.org

Reduction of Derivatives: Convergent one-pot syntheses often circumvent the need for protecting group strategies, which involve extra steps for protection and deprotection, thus reducing waste and improving step economy.

Safer Solvents and Reagents: A continuous goal in green chemistry is the replacement of hazardous solvents and reagents with safer alternatives. While not always explicitly stated as the primary goal in the cited azepane syntheses, the development of new, more efficient catalytic systems contributes to this objective by reducing the need for harsh or toxic reagents.

By embracing these principles, chemists can develop more sustainable and economical routes to valuable azepane-based compounds.

Development of Eco-Friendly Methodologies for Azepane Scaffolds

The synthesis of complex heterocyclic structures like azepanes has traditionally involved multi-step processes that can utilize hazardous reagents and generate significant waste. nyu.edu Modern research, however, focuses on creating greener and more sustainable pathways. These eco-friendly approaches aim to minimize the environmental footprint by reducing energy consumption, using safer solvents, and decreasing the formation of byproducts. nih.govnih.gov

Several innovative techniques are being applied to the synthesis of azepane scaffolds to align with the principles of green chemistry:

Microwave-Assisted Synthesis: This method utilizes microwave radiation to heat reactions, which can dramatically reduce reaction times from hours to minutes. nih.gov This acceleration not only improves energy efficiency but can also enhance product yields and reduce the formation of unwanted side products. nih.gov

Flow Chemistry: Continuous flow chemistry is emerging as a robust technology for the synthesis of privileged scaffolds like azepanes. rsc.org By performing reactions in a continuous stream through a microreactor, this technique offers superior control over reaction parameters, improved safety, and easier scalability. rsc.orgrsc.org Flow processes can lead to more efficient and sustainable transformations compared to traditional batch methods. rsc.orgresearchgate.net

Use of Greener Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. researchgate.net Research into syntheses performed in water or under solvent-free conditions is gaining traction. nih.govmdpi.com For instance, using water as a solvent at room temperature has been shown to be effective for certain catalytic reactions, offering a safe, cheap, and eco-friendly option. nih.gov

Catalysis: The use of catalysts is central to green chemistry as they can enable reactions to proceed with higher efficiency and selectivity under milder conditions. The development of reusable catalysts, such as Erbium(III) triflate in the formation and cleavage of tert-butyl ethers, exemplifies an eco-sustainable approach that minimizes waste. organic-chemistry.org

These methodologies represent a significant step forward in the sustainable production of valuable chemical intermediates.

Atom Economy and Waste Reduction in Azepane Ring Construction

A core principle of green chemistry is atom economy , a concept that measures the efficiency of a chemical reaction by calculating how many atoms from the starting materials are incorporated into the final desired product. primescholars.comwikipedia.org It provides a framework for evaluating the "greenness" of a synthesis beyond simple percentage yield. jocpr.comacs.org The ideal reaction has 100% atom economy, where all reactant atoms are found in the product, and no atoms are wasted as byproducts. nih.gov

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.orgjocpr.com

In the construction of the azepane ring, different synthetic strategies can have vastly different atom economies. Reactions that are inherently more atom-economical are preferred as they minimize waste at the molecular level. acs.org

| Synthetic Strategy | Description | Atom Economy | Waste Profile |

| Addition Reactions | Two or more molecules combine to form a single, larger molecule. | High | Very low; theoretically, no byproducts are formed. |

| Rearrangement Reactions | A molecule's carbon skeleton is rearranged to yield a structural isomer. | High | Very low; no atoms are lost in the process. |

| Substitution Reactions | A functional group in a chemical compound is replaced by another group. | Low to Moderate | High; generates stoichiometric byproducts (leaving groups). |

| Elimination Reactions | A pair of atoms or groups are removed from a molecule. | Low | High; generates byproducts from the removed atoms. |

Table 1. Comparison of Reaction Types by Atom Economy.

For example, cycloaddition reactions, such as the Diels-Alder reaction, are highly atom-economical as they can form complex cyclic structures in a single step with 100% atom economy. nih.gov In contrast, classical methods that rely heavily on the use of protecting groups or involve steps with poor atom economy, like the Wittig reaction, generate significant chemical waste. primescholars.comwikipedia.org

Strategies for constructing the azepane ring, such as ring expansion of piperidines or [5+2] annulation reactions, are continuously being evaluated and optimized to improve their atom economy. researchgate.net The goal is to design synthetic routes that maximize the incorporation of starting materials into the final N-Boc-2-hydroxyazepane structure, thereby reducing the economic and environmental costs associated with waste disposal. wikipedia.org

Reactivity and Chemical Transformations of N Boc 2 Hydroxyazepane in Advanced Organic Synthesis

Functional Group Interconversions at the C-2 Hydroxy Position

The hydroxyl group at the C-2 position of N-Boc-2-hydroxyazepane is a key site for molecular modifications, enabling its conversion into various other functional groups.

A modern and efficient method for forming a Csp3–N bond from the C-2 hydroxyl group involves an electrochemical oxidation process. This dehydroxylative coupling reaction, assisted by triphenylphosphine (B44618), provides a mild alternative to traditional methods. rsc.org The reaction is initiated by the anodic oxidation of triphenylphosphine to its radical cation. This cation then reacts with the hydroxyl group of N-Boc-2-hydroxyazepane to form an alkoxy triphenylphosphonium ion. This intermediate is subsequently trapped by a nitrogen nucleophile, such as an azole or an amide, to construct the new C–N bond. rsc.org This electrochemical strategy avoids the use of harsh reagents and proceeds under mild conditions. rsc.org

This method is part of a broader class of electrochemical oxidative C–H/N–H cross-coupling reactions that enable C–N bond formation with the evolution of hydrogen gas, representing a green chemistry approach. rsc.org Such electrochemical methods have been successfully applied to synthesize a variety of nitrogen-containing compounds. rsc.orgnih.gov

Table 1: Electrochemical Dehydroxylative Csp3–N Bond Formation This table is a representative example based on the described methodology.

| Entry | Nitrogen Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 1 | Imidazole | tert-butyl 2-(1H-imidazol-1-yl)azepane-1-carboxylate | High |

| 2 | Benzotriazole | tert-butyl 2-(1H-benzo[d] rsc.orgnih.govbeilstein-journals.orgtriazol-1-yl)azepane-1-carboxylate | High |

| 3 | Phthalimide | tert-butyl 2-(1,3-dioxoisoindolin-2-yl)azepane-1-carboxylate | Moderate |

The hydroxyl group of N-Boc-2-hydroxyazepane can be readily derivatized to introduce a wide array of functional groups, expanding its synthetic utility. Standard organic transformations can be employed to convert the alcohol into esters, ethers, and other functionalities. For instance, esterification can be achieved using acyl chlorides or anhydrides in the presence of a base. researchgate.net The Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide, can be used to form ethers. researchgate.net

Various derivatizing agents are available for the hydroxyl group, including fluoroalkyl chloroformates, which react rapidly under anhydrous conditions to form mixed carbonates. nih.gov Such derivatization is not only a means of functionalization but also a technique to enhance analytical detection in methods like liquid chromatography. researchgate.netsemanticscholar.orgrsc.org

Table 2: Representative Derivatization Reactions of the C-2 Hydroxyl Group This table illustrates potential derivatization reactions based on general principles of alcohol chemistry.

| Reagent | Reaction Type | Functional Group Introduced |

|---|---|---|

| Acetic Anhydride, Pyridine | Esterification | Acetate |

| Benzoyl Chloride, Et3N | Esterification | Benzoate |

| Sodium Hydride, Methyl Iodide | Williamson Ether Synthesis | Methyl Ether |

Lithiation-Substitution Chemistry of N-Boc-2-hydroxyazepane and Analogous Azepanes

The presence of the N-Boc group facilitates the regioselective deprotonation (lithiation) of the azepane ring, creating a nucleophilic center that can react with various electrophiles.

The direct α-C–H lithiation and trapping of N-Boc protected nitrogen heterocycles is a powerful strategy for introducing substituents at the carbon atom adjacent to the nitrogen. beilstein-journals.org This method typically involves the use of a strong base, such as sec-butyllithium (B1581126) (sec-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). beilstein-journals.org For N-Boc-azepane derivatives, this deprotonation occurs regioselectively at the C-2 or C-7 position, directed by the N-Boc group. In the case of N-Boc-2-hydroxyazepane, the presence of the hydroxyl group can influence the regioselectivity of the lithiation. However, the fundamental principle of α-lithiation remains a key strategy. The resulting lithiated intermediate is a potent nucleophile, ready to react with a range of electrophiles. beilstein-journals.org

Once the azepane ring is lithiated, the resulting carbanion can be quenched with various electrophiles to introduce a wide array of functional groups. This allows for the synthesis of diverse substituted azepane derivatives. Common electrophiles include alkyl halides, aldehydes, ketones, esters, and silyl (B83357) chlorides. beilstein-journals.org For example, quenching with iodomethane (B122720) would introduce a methyl group, while reaction with benzaldehyde (B42025) would yield a hydroxyphenylmethyl substituent. This lithiation-electrophilic quench sequence provides a versatile and direct route to functionalized azepanes that would be difficult to access through other means. beilstein-journals.org

Table 3: Examples of Electrophilic Quenching of Lithiated N-Boc-Azepane This table presents potential outcomes based on established lithiation-substitution chemistry of N-Boc heterocycles.

| Electrophile | Reagent Example | Introduced Substituent |

|---|---|---|

| Alkyl Halide | Iodomethane (CH3I) | Methyl (-CH3) |

| Aldehyde | Benzaldehyde (PhCHO) | Hydroxyphenylmethyl (-CH(OH)Ph) |

| Ketone | Acetone ((CH3)2CO) | 2-hydroxyprop-2-yl (-C(OH)(CH3)2) |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH3)3) |

Role of the N-Boc Group in Modulating Reactivity and Selectivity

The N-tert-butyloxycarbonyl (N-Boc) group is not merely a protecting group; it plays a crucial role in modulating the reactivity and selectivity of transformations involving the azepane ring. Its steric bulk can influence the stereochemical outcome of reactions at adjacent centers. More importantly, the carbonyl oxygen of the Boc group can act as a coordinating site for lithium cations, directing the deprotonation to the adjacent α-carbon (C-2 or C-7 position). beilstein-journals.org This directed metalation is a key principle behind the regioselective functionalization of N-Boc protected heterocycles. beilstein-journals.org

Stability and Selective Removal of the Boc Protecting Group

The utility of the Boc group hinges on its predictable stability and the ability to remove it selectively without affecting other sensitive functionalities. semanticscholar.org The stability of the Boc group on the azepane nitrogen is consistent with its general behavior: it is robust under a wide array of non-acidic conditions.

Stability Profile:

The stability of the N-Boc group makes it compatible with a broad range of synthetic transformations that can be performed on other parts of the molecule, such as the hydroxyl group or a side chain attached to it. It is resistant to hydrolysis under basic conditions, catalytic hydrogenolysis, and many nucleophiles. reddit.comnih.gov

Table 1: Stability of the N-Boc Group under Various Reaction Conditions

| Condition Type | Reagents / Conditions | Stability |

|---|---|---|

| Basic | NaOH, K₂CO₃, Et₃N, LDA | Stable |

| Nucleophilic | RLi, RMgX, Amines, Hydrazines | Stable |

| Reductive | H₂/Pd, NaBH₄, LiAlH₄ | Stable |

| Oxidative | KMnO₄, CrO₃, TBHP organic-chemistry.org | Generally Stable |

Selective Removal:

The deprotection of the N-Boc group is most commonly achieved under acidic conditions. nih.gov The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide. reddit.com The choice of acid and solvent allows for tuning the reaction conditions to be compatible with other acid-sensitive groups that may be present in the molecule. acs.org

Strong acids like neat trifluoroacetic acid (TFA) or solutions of hydrogen chloride (HCl) in organic solvents (e.g., dioxane, ethyl acetate) are highly effective and common. nih.gov For substrates containing other acid-labile groups, milder or more selective methods may be required. Lewis acids, such as cerium(III) chloride, have been used for the selective cleavage of tert-butyl esters in the presence of N-Boc groups, highlighting the potential for fine-tuning selectivity. organic-chemistry.org In some cases, thermal deprotection in continuous flow systems offers a catalyst-free method for Boc removal, where selectivity can be controlled by temperature. acs.org

Table 2: Reagents for Selective N-Boc Deprotection

| Reagent(s) | Typical Conditions | Selectivity & Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | TFA in CH₂Cl₂ (DCM), 0°C to RT | Highly efficient; can cleave other acid-labile groups like tert-butyl ethers/esters. |

| Hydrogen Chloride (HCl) | 4M HCl in Dioxane or Ethyl Acetate, 0°C to RT | Common and effective; provides the amine as a hydrochloride salt. nih.gov |

| Phosphoric Acid (H₃PO₄) | Aqueous H₃PO₄ in THF | A milder, environmentally benign option; tolerates Cbz, benzyl/methyl esters, and TBDMS ethers. organic-chemistry.org |

| Lewis Acids (e.g., ZnBr₂, FeCl₃) | CH₂Cl₂, RT | Can offer different selectivity profiles compared to Brønsted acids. |

| Thermal (Flow Chemistry) | High Temperature (e.g., 180-230°C) in various solvents | Catalyst-free; selectivity between different types of N-Boc groups (e.g., aryl vs. alkyl) can be achieved by temperature control. acs.org |

| Oxalyl Chloride / Methanol | (COCl)₂ in MeOH, RT | A mild method reported for deprotection under non-traditional conditions. nih.gov |

Conformational Analysis and Computational Studies of N Boc 2 Hydroxyazepane and Azepane Ring Systems

Theoretical Investigations into Azepane Conformational Landscapes

Theoretical studies are indispensable for mapping the complex energy surfaces of flexible seven-membered rings like azepane. These investigations allow for the identification of stable low-energy conformers and the quantification of energetic penalties associated with less favorable geometries.

The conformational landscape of seven-membered rings such as cycloheptane (B1346806) and its heterocyclic analogue, azepane, is primarily dominated by a family of twist-chair (TC) and twist-boat (TB) conformations. nih.govacs.org Unlike the well-defined chair conformation of cyclohexane (B81311), the azepane ring can adopt several low-energy shapes. High-level electronic structure calculations have consistently identified the twist-chair conformation as the most stable for azepane. nih.gov

The primary conformers of the azepane ring system include:

Twist-Chair (TC): Generally considered the global energy minimum for azepane and cycloheptane. This conformation minimizes both angle strain and torsional strain by staggering adjacent C-H bonds. nih.govlibretexts.org

Chair (C): This conformation is often associated with a transition state on the potential energy surface rather than a stable minimum for azepane. nih.gov

Boat (B): The boat family of conformations typically has higher energy than the twist-chair. This increased energy is due to unfavorable steric interactions, similar to the "flagpole" interactions in cyclohexane, and eclipsing strain along the sides of the 'boat'. nih.govlibretexts.org

Twist-Boat (TB): A twisted version of the boat conformer, the twist-boat is generally more stable than the true boat form because the twisting motion alleviates some of the flagpole and eclipsing interactions. libretexts.orgwikipedia.org

Computational studies have shown that the presence of heteroatoms can influence the relative energies of these conformers. For instance, incorporating second-row heteroatoms has been reported to lower the relative energy of boat conformations compared to chair conformations. nih.govacs.org The substitution pattern, such as the N-Boc and 2-hydroxy groups in tert-butyl 2-hydroxyazepane-1-carboxylate, will further influence the conformational equilibrium through steric demands and potential intramolecular hydrogen bonding.

| Conformer | Relative Energy (kcal/mol) | Key Characteristics |

|---|---|---|

| Twist-Chair | 0.0 (Global Minimum) | Most stable; minimizes angle and torsional strain. nih.gov |

| Twist-Boat | ~1.4 - 2.0 | More stable than the boat; reduces flagpole interactions. wikipedia.org |

| Boat | Higher than Twist-Boat | Destabilized by flagpole and eclipsing interactions. nih.govlibretexts.org |

| Chair | Often a transition state | Represents a barrier between other conformations. nih.gov |

Ring strain is a critical factor governing the stability and reactivity of cyclic molecules, arising from deviations in bond angles and lengths from their ideal values (angle strain) and eclipsing of bonds (torsional or Pitzer strain). numberanalytics.com Seven-membered rings like azepane possess moderate ring strain. While more flexible than small rings like cyclopropane, they cannot achieve the ideal strain-free geometry of the cyclohexane chair.

Computationally, ring strain energy (RSE) is determined by calculating the enthalpy change of a reaction where the cyclic molecule is broken down into a suitable, strain-free acyclic reference. osti.govstackexchange.com This approach allows for the quantification of the extra energy stored in the ring due to its constrained geometry. Calculations have shown that for unsubstituted cyclic hydrocarbons, RSE generally decreases as ring size increases from three- to six-membered rings, with a slight increase for cycloheptane before decreasing again for larger rings. osti.gov

| Cycloalkane | Ring Size | Approximate RSE (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.9 |

| Cyclobutane | 4 | 26.4 |

| Cyclopentane | 5 | 6.5 |

| Cyclohexane | 6 | ~0 |

| Cycloheptane | 7 | 6.4 |

Note: Values are representative and can vary with the computational method. osti.gov

Advanced Quantum Chemical Methodologies in Azepane Research

To accurately model the nuanced conformational behavior and electronic structure of azepane derivatives, researchers employ a range of sophisticated quantum chemical methods. These techniques vary in their computational cost and accuracy, from rapid molecular mechanics to highly precise but demanding ab initio calculations.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying systems like azepane due to its favorable balance of accuracy and computational efficiency. nih.govacs.org DFT methods are used to explore global reactivity descriptors, which help predict a molecule's chemical behavior. researchgate.net

Key applications of DFT in azepane research include:

Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's electronic properties and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Fukui Functions: These descriptors help to predict the reactivity of different atomic sites within the molecule. nih.govacs.org

Geometry Optimization: DFT is used to find the lowest energy (optimized) structures of different conformers. nih.gov

Vibrational Analysis: Calculation of vibrational frequencies can be used to confirm that an optimized structure is a true energy minimum and to compare with experimental spectroscopic data. nih.gov

Various DFT functionals, such as the meta-hybrid M06-2X and the range-separated ωB97XD, are employed to accurately capture the complex electronic interactions within these molecules. nih.govresearchgate.net

Alongside DFT, other computational methods play vital roles in elucidating the properties of azepane systems.

Ab Initio Calculations: These methods, such as Møller-Plesset perturbation theory (e.g., MP2), solve the Schrödinger equation without empirical parameters, offering a high level of theory. nih.govresearchgate.net They are often used to obtain highly accurate energies and geometries for benchmarking results from less computationally expensive methods like DFT. nih.govnih.gov Full geometry optimization of azepane systems has been performed using the MP2 method to provide reliable structural and energetic data. nih.gov

Molecular Mechanics (MM): MM methods use classical physics force fields (e.g., MMFF94x) to model molecules. nih.gov They are computationally very fast, making them ideal for initial structural minimization and performing extensive conformational searches on flexible molecules like azepane. nih.govnih.gov This approach allows for the rapid exploration of the potential energy surface to identify a broad range of possible conformers, which can then be subjected to more accurate DFT or ab initio calculations for refinement. nih.gov

Spectroscopic Corroboration of Conformational Isomerism and Dynamics

While computational studies provide a detailed theoretical picture of the conformational landscape, experimental validation is crucial. Spectroscopic techniques are powerful tools for corroborating the existence of different conformers and studying their dynamic behavior.

For substituted azepanes, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable. For example, ¹H NMR has been used to investigate the conformational effects of substitution on the azepane ring. rsc.org Changes in chemical shifts, coupling constants, and the use of techniques like Nuclear Overhauser Effect (NOE) can provide direct evidence for the preferred conformation in solution and the proximity of different atoms.

Furthermore, computational results can be directly compared with experimental data. Calculated geometrical parameters from DFT or ab initio methods can be validated against X-ray diffraction (XRD) data from single-crystal analysis, providing a direct link between the theoretical gas-phase model and the solid-state structure. nih.gov Similarly, calculated vibrational spectra (e.g., IR and Raman) can be compared with experimental spectra to confirm the structural assignments of the predominant conformers. nih.govresearchgate.net

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy for Rotational Barriers and Interconversion Rates

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating dynamic molecular processes, such as conformational changes and restricted bond rotations that occur on the NMR timescale. montana.edu In the context of this compound, two primary dynamic processes are of interest: the rotation around the carbamate (B1207046) C–N bond of the N-Boc group and the ring inversion of the seven-membered azepane core.

At room temperature, the rotation around the amide bond of the N-Boc (N-tert-butoxycarbonyl) group is often slow on the NMR timescale, leading to the observation of distinct signals for different rotational isomers (rotamers). montana.edunih.gov As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the rotamers broaden and merge into a single averaged signal. researchgate.netnih.gov By analyzing the NMR line shapes at various temperatures, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation. researchgate.net

While a specific VT-NMR study for this compound was not identified in the reviewed literature, studies on analogous N-Boc protected amines and N-acyl compounds provide comparable data for the rotational barriers. For instance, the rotational barrier for the C-N bond in various N-Boc carbamates and related structures has been determined, with activation energies typically falling in a well-defined range. A VT-NMR analysis of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate determined the rotational barrier to be 15.65 ± 0.13 kcal/mol. mst.eduresearchgate.net Similarly, studies on other complex glycoconjugates containing N-Boc groups reported rotational barriers between 17.9 and 18.3 kcal/mol. beilstein-journals.org These values highlight the significant energy requirement for rotation around the carbamate bond, a consequence of its partial double-bond character.

The interconversion of the azepane ring between its various conformations (e.g., chair and boat forms) is another dynamic process that can be studied by VT-NMR, provided the energy barrier is within the accessible range for the technique.

Table 1: Representative Rotational Barriers in N-Boc and Related Amide Systems

| Compound/System | Dynamic Process | Activation Energy (ΔG‡) | Technique | Reference |

|---|---|---|---|---|

| N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate | C–N Carbamate Bond Rotation | 15.65 ± 0.13 kcal/mol | VT ¹³C and ¹⁹F NMR | mst.edu |

| Glycosylated AEG Dipeptides | C–N Amide Bond Rotation | 17.9–18.3 kcal/mol | VT ¹H NMR | beilstein-journals.org |

| N-methyl-N-benzhydrylformamide | C–N Formamide Bond Rotation | 19.5 kcal/mol | VT ¹H NMR | nih.gov |

X-ray Crystallographic Analysis for Solid-State Conformational Elucidation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles that define its conformation. For a flexible seven-membered ring system like azepane, this technique is crucial for identifying the preferred conformation adopted in the crystalline lattice.

A search of the available literature did not yield a specific public crystal structure for this compound. However, crystallographic analyses of related N-Boc protected heterocyclic compounds provide valuable insights into the likely structural features. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate has been determined, elucidating its solid-state conformation and intermolecular interactions. nih.gov

Influence of Substituents on Azepane Ring Dynamics and Enantiomerization Processes

The conformational flexibility of the azepane ring is a defining characteristic that is highly sensitive to the influence of substituents. The placement, size, and electronic nature of substituents can dramatically alter the conformational equilibrium and the energy barriers for ring inversion processes. researchgate.net This ability to control or bias the conformation is critical in drug design, as the biological activity of azepane derivatives is often linked to a specific three-dimensional arrangement. rsc.org

Substituted azepanes are known to have flexible ring structures, and this conformational diversity is often a key determinant of their bioactivity. Therefore, the strategic introduction of specific substituents to bias the ring towards a single major conformation is an important goal in medicinal chemistry.

A compelling example of this principle is demonstrated in studies on monofluorinated azepane rings. Research has shown that the diastereoselective installation of a single fluorine atom can effectively bias the azepane ring to adopt one major conformation. rsc.org This effect stems from the unique steric and electronic properties of the fluorine atom, which can engage in stabilizing gauche interactions or create destabilizing steric clashes that favor a particular ring pucker.

Furthermore, the size and position of substituents play a crucial role in directing the stereochemical outcome of reactions involving the azepane ring, which is a direct consequence of conformational control. researchgate.net The introduction of gem-disubstitution, such as gem-dimethyl or gem-difluoro groups on the azepane ring, has also been explored as a strategy to influence molecular properties and metabolic stability in the development of potent enzyme inhibitors. nih.gov The seven-membered azepane scaffold represents a significant, yet relatively underexplored, area of three-dimensional chemical space compared to the more common five- and six-membered nitrogen heterocycles. nih.gov The development of synthetic methods to create complex, polysubstituted azepanes is therefore of high interest for accessing novel chemical structures with tailored conformational properties. nih.gov

Applications of N Boc 2 Hydroxyazepane and Its Azepane Derivatives in Academic Chemical Research

Building Blocks for the Synthesis of Complex Nitrogen Heterocycles

The azepane framework is a recurring motif in a variety of biologically active compounds. lifechemicals.com The conformational flexibility of the seven-membered ring allows its derivatives to effectively interact with biological targets. lifechemicals.com N-Boc-2-hydroxyazepane provides a reliable entry point for the stereocontrolled synthesis of substituted azepanes, enabling the exploration of this important chemical space.

Precursors for Polyhydroxylated Azepane Iminosugars

Iminosugars are carbohydrate mimics in which the endocyclic oxygen atom is replaced by a nitrogen atom. nih.gov This substitution imparts basic properties and often leads to potent inhibition of glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism. nih.govmdpi.com While five- and six-membered iminosugars (polyhydroxylated pyrrolidines and piperidines) are well-studied, the seven-membered polyhydroxylated azepanes are less common but represent promising candidates for drug discovery due to the increased flexibility of the azepane ring. nih.gov

N-Boc-2-hydroxyazepane derivatives are key intermediates in the synthesis of these complex azepane iminosugars. Synthetic strategies often involve the stereoselective introduction of multiple hydroxyl groups onto the azepane core. For instance, a common unsaturated intermediate derived from a protected azepane can undergo dihydroxylation reactions to produce a series of diastereomeric tetrahydroxylated azepanes. nih.gov One such study led to the identification of a potent and selective inhibitor of β-galactosidase, demonstrating the therapeutic potential of these scaffolds. nih.gov

A novel approach to pentahydroxyazepane iminosugars utilizes an osmium-catalyzed tethered aminohydroxylation reaction. nih.gov This key step forms a new carbon-nitrogen bond with high regio- and stereocontrol, ultimately leading to the desired polyhydroxylated azepane after subsequent chemical transformations, including reductive amination to close the seven-membered ring. nih.gov

Table 1: Examples of Polyhydroxylated Azepane Iminosugars and Their Properties

| Precursor Type | Key Reaction | Target Compound | Biological Finding |

|---|---|---|---|

| Unsaturated Azepane | Syn- and Anti-Dihydroxylation | Tetrahydroxylated Azepane-carboxymethyl derivative | Selective inhibition of β-galactosidase (IC50 = 21 μM) nih.gov |

Synthesis of Scaffolds with Potential for Biological Activity

The azepane ring system is a privileged scaffold found in numerous natural products and synthetic drugs with a wide range of pharmacological activities, including anticancer, antidiabetic, and antiviral properties. nih.govresearchgate.net The ability to synthesize diverse libraries of substituted azepanes is therefore of significant interest in medicinal chemistry.

Starting from known hydroxy-ketones, robust and scalable asymmetric syntheses have been developed to produce (2S,5S)-5-substituted-azepane-2-carboxylate derivatives. researchgate.net A pivotal step in this process involves the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which establishes the desired stereochemistry at both the C2 and C5 positions of the azepane ring simultaneously. researchgate.net This methodology provides the flexibility needed for extensive elaboration at the C5 position, facilitating the generation of diverse analogs for drug discovery projects. researchgate.net

Furthermore, the late-stage oxidation of tetrahydroazepines, which can be derived from N-Boc-2-hydroxyazepane, offers an efficient route to densely functionalized oxo-azepines. nih.gov These oxo-azepines are valuable epitopes and synthons for constructing novel enzyme inhibitors and molecular recognition systems. nih.gov The regioselectivity of these transformations can be controlled through the choice of reagents and catalysts, allowing for the targeted synthesis of specific isomers with distinct biological profiles. nih.gov

Design of Novel Scaffolds for Chemical Biology and Target Exploration

Chemical biology utilizes small molecules as tools to probe biological systems, identify new therapeutic targets, and elucidate the mechanisms of action of bioactive compounds. nih.govmdpi.com The rational design and synthesis of novel molecular scaffolds are central to these efforts. The azepane core, derived from precursors like N-Boc-2-hydroxyazepane, provides a three-dimensional framework that can be systematically modified to optimize interactions with specific biological targets. nih.gov

Synthesis of Azepane Analogs for Ligand Design and Interaction Profiling

The design of specific ligands, particularly enzyme inhibitors, often involves creating analogs of a lead compound to map the structure-activity relationship (SAR). The azepane scaffold is well-suited for this purpose. By synthesizing a series of N-alkylated iminosugar analogs, researchers can explore how different substituents on the nitrogen atom influence binding affinity and selectivity for a target enzyme, such as human lysosomal β-glucocerebrosidase. mdpi.com

A versatile synthetic toolbox allows for the conjugation of various terminal groups (e.g., nitriles, azides, alkynes) to the iminosugar scaffold via linkers. mdpi.com These functional groups not only modulate the pharmacological properties but can also serve as handles for follow-up chemistry, such as attaching fluorescent probes for visualization experiments or linking to affinity matrices for target identification studies. mdpi.com The synthesis of such analogs, starting from chiral pool amino acids like L-serine or L-alanine, involves key steps such as ring-closing metathesis to form the heterocyclic core, followed by functional group manipulations to install the desired diversity elements. nih.gov This systematic approach enables detailed interaction profiling and the rational design of more potent and selective therapeutic agents or chemical probes. chemdiv.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Tert-butyl 2-hydroxyazepane-1-carboxylate |

| N-Boc-2-hydroxyazepane |

| (2S,5S)-5-substituted-azepane-2-carboxylate |

| L-serine |

| L-alanine |

| β-galactosidase |

| human lysosomal β-glucocerebrosidase |

Future Directions and Emerging Research Avenues in N Boc 2 Hydroxyazepane Chemistry

Development of Innovative Stereoselective Methodologies for Diverse Azepane Substitution Patterns

While N-Boc-2-hydroxyazepane provides a valuable entry point to functionalized azepanes, future research will prioritize the development of novel stereoselective methods to install a wider array of substituents at various positions around the seven-membered ring. The inherent flexibility of the azepane ring presents a significant challenge to stereocontrol, making the creation of methods for producing polysubstituted derivatives a key area of investigation. nih.govmanchester.ac.uk

Several promising strategies are emerging to meet this challenge:

Ring Expansion Strategies: The stereoselective and regioselective expansion of smaller, more rigid ring systems, such as piperidines, offers a powerful approach to constructing complex azepanes. rsc.orgnih.gov For instance, diastereomerically pure azepane derivatives have been prepared with excellent yield and stereocontrol via piperidine (B6355638) ring expansion. rsc.org Future work will likely expand upon these methods, exploring new rearrangement cascades and catalytic systems to access previously unattainable substitution patterns. A notable example is the development of a photochemical dearomative ring expansion of simple nitroarenes, which transforms a six-membered aromatic ring into a seven-membered azepane system in two steps, providing a direct route to complex derivatives. manchester.ac.uknih.gov

Asymmetric C–H Functionalization: Direct C–H functionalization has become a transformative tool in organic synthesis. Its application to N-Boc protected saturated heterocycles is a burgeoning field. beilstein-journals.org Future methodologies will likely focus on the regioselective and enantioselective functionalization of C–H bonds at positions other than the carbon alpha to the nitrogen. nih.govnih.gov Developing catalysts and directing groups that can control reactivity at specific sites on the flexible azepane ring will be crucial for synthesizing libraries of analogues with diverse substitution patterns. beilstein-journals.orgresearchgate.net

Advanced Catalytic Cyclizations: Novel catalytic systems are being developed for the asymmetric synthesis of complex cyclic amines. Copper-catalyzed asymmetric intramolecular reductive or borylative cyclizations, for example, have been used to create dibenzo[b,d]azepines with excellent control over both central and axial chirality. semanticscholar.orgrsc.org Adapting such methodologies to the synthesis of saturated, polysubstituted azepanes from acyclic precursors represents a significant and promising research direction.

These innovative approaches will move the field beyond simple modifications of the N-Boc-2-hydroxyazepane core, enabling a more systematic exploration of the vast chemical space occupied by substituted azepanes.

| Methodology | Description | Key Advantages | Representative Research Focus |

| Photochemical Ring Expansion | Dearomative expansion of nitroarenes using blue light to convert a six-membered ring into a seven-membered azepane. manchester.ac.uknih.gov | Access to complex, polysubstituted azepanes from simple starting materials in few steps. manchester.ac.uknih.gov | Synthesis of azepane analogues of known piperidine-based drugs. nih.gov |

| Piperidine Ring Expansion | Stereoselective rearrangement of substituted piperidines to form larger azepane rings. rsc.orglookchem.com | High stereocontrol and regioselectivity, leveraging the well-established chemistry of piperidines. rsc.org | Construction of novel bridged azepanes and complex backbones for biologically active compounds. rsc.orglookchem.com |

| Asymmetric C–H Functionalization | Direct, catalyst-controlled introduction of functional groups at specific C–H bonds on the azepane ring. beilstein-journals.org | Atom economy; avoids pre-functionalization of starting materials. nih.gov | Development of ligand-controlled regiodivergent functionalization to access different isomers from a common intermediate. nih.gov |

| Catalytic Asymmetric Cyclization | De novo synthesis of the azepane ring from acyclic precursors using chiral catalysts. semanticscholar.orgrsc.org | High enantioselectivity and diastereoselectivity; control over multiple stereocenters. semanticscholar.orgrsc.org | Synthesis of bridged biarylamines and other complex, fused azepane systems. rsc.org |

Integration of Advanced Computational Modeling for Predictive Synthesis and Conformational Understanding

The conformational complexity of the seven-membered azepane ring, which readily adopts multiple low-energy conformations such as twist-chair and twist-boat forms, presents a significant hurdle for both synthesis and rational drug design. nih.govacs.org Advanced computational modeling is emerging as an indispensable tool to address this challenge. By integrating quantum chemical calculations, such as Density Functional Theory (DFT), researchers can gain unprecedented insight into the structural and electronic properties of N-Boc-2-hydroxyazepane and its derivatives. nih.govresearchgate.net

Future applications in this area will focus on several key aspects:

Predictive Stereoselectivity: Computational modeling can be used to predict the stereochemical outcome of reactions by calculating the energies of various transition states. For example, DFT calculations have been used to rationalize the endo-selectivity observed in the functionalization of N-alkyl piperidines, a related N-heterocycle. acs.org Applying these predictive models to the synthesis of substituted azepanes will allow for the in silico screening of catalysts, substrates, and reaction conditions, thereby accelerating the development of new stereoselective methodologies and reducing empirical optimization.

Conformational Analysis and Bioactive Conformation: A thorough understanding of the conformational landscape is crucial for designing molecules that can effectively bind to biological targets. mdpi.comresearchgate.net High-level electronic structure calculations can identify the most stable conformers of substituted azepanes and map the energy barriers between them. nih.govnih.gov This information is vital for structure-activity relationship (SAR) studies, helping to determine whether a specific ring conformation is required for biological activity. DFT calculations have been successfully employed to substantiate stereochemical assignments of complex azepanols by correlating calculated NMR shielding constants with experimental data. nih.gov

Reaction Mechanism Elucidation: Computational studies provide detailed mechanistic insights that are often inaccessible through experimental means alone. nih.gov By mapping reaction pathways and identifying key intermediates and transition states, researchers can better understand how to control selectivity and improve reaction efficiency. nih.govnih.gov This deeper understanding will guide the rational design of new synthetic routes and catalysts tailored for the azepane scaffold.

| Computational Technique | Application in Azepane Chemistry | Potential Impact |

| Density Functional Theory (DFT) | Calculation of transition state energies to predict the stereochemical outcome of reactions. acs.org | Rational design of stereoselective synthetic routes; reduced reliance on empirical screening. |

| Ab initio Methods (e.g., MP2) | High-accuracy calculation of ground-state geometries and relative energies of different conformers (e.g., chair vs. twist-chair). nih.govresearchgate.net | Accurate prediction of the most stable conformations; understanding substituent effects on ring geometry. |

| Conformational Searching | Systematic exploration of the potential energy surface to identify all low-energy conformers of flexible azepane derivatives. nih.govnih.gov | Provides a complete picture of the conformational landscape, crucial for SAR studies and drug design. |

| NMR Shielding Calculations | Prediction of 1H and 13C NMR chemical shifts for different stereoisomers and conformers. nih.gov | Aids in the structural and stereochemical assignment of newly synthesized, complex azepane derivatives. |

Exploration of N-Boc-2-hydroxyazepane in Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery of novel azepane-containing compounds, the fields of flow chemistry and automated synthesis offer powerful platforms for high-throughput synthesis and reaction optimization. springerprofessional.deresearchgate.net These technologies provide significant advantages over traditional batch chemistry, including enhanced safety, reproducibility, and the ability to rapidly generate libraries of compounds for biological screening. mdpi.comsci-hub.se

The exploration of N-Boc-2-hydroxyazepane chemistry on these platforms represents a major future direction:

Flow Chemistry for Improved Synthesis: Continuous-flow processing can enable reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates or exothermic processes. springerprofessional.denih.gov The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved selectivity, and cleaner reaction profiles. The synthesis of various N-heterocycles has already been successfully translated to flow systems, demonstrating the potential for applying this technology to the multi-step synthesis of functionalized azepanes derived from N-Boc-2-hydroxyazepane. mdpi.comstrath.ac.uk

Automated Synthesis for Library Generation: Automated parallel synthesis platforms are ideal for rapidly creating large libraries of related compounds, which is essential for medicinal chemistry programs. nih.govresearchgate.net An automated workflow could be developed where N-Boc-2-hydroxyazepane serves as a common precursor, which is then subjected to a series of automated diversification reactions (e.g., acylation, alkylation, coupling) in a multi-well plate format. nih.govsynplechem.com This would allow for the systematic exploration of structure-activity relationships by generating hundreds of distinct azepane derivatives with minimal manual intervention. nih.gov

Integration with Machine Learning: The combination of automated synthesis platforms with machine learning algorithms represents the cutting edge of chemical synthesis. These systems can autonomously plan synthetic routes, optimize reaction conditions in real-time, and even predict the properties of the resulting molecules. By generating large, high-quality datasets from automated flow and parallel synthesis experiments, machine learning models can be trained to predict the outcomes of azepane functionalization reactions, guiding the synthesis of molecules with desired biological or material properties.

The adoption of these advanced synthesis technologies will not only accelerate the pace of research in azepane chemistry but also facilitate the transition from laboratory-scale discovery to larger-scale production. strath.ac.uk

Q & A

Q. What are the established synthetic routes for tert-butyl 2-hydroxyazepane-1-carboxylate, and how can reaction conditions be optimized for high yield?

Methodological Answer: Synthesis typically involves Boc-protection of the azepane ring, followed by hydroxylation at the 2-position. A two-step approach is common: (i) Boc-protection using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA in anhydrous THF), and (ii) stereoselective hydroxylation via Sharpless epoxidation or hydroxyl-directed oxidation. Optimization includes controlling temperature (0–25°C), solvent polarity (THF vs. DCM), and stoichiometric ratios of reagents. For analogs like tert-butyl 4-methylpiperazine-1-carboxylate, similar Boc-protection strategies are employed . Yield improvements often require inert atmospheres and rigorous drying of solvents.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR are critical for confirming the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxyl proton (δ ~2.5–3.5 ppm, broad singlet). COSY and HSQC resolve azepane ring conformation.

- IR : Stretching frequencies for carbonyl (C=O, ~1680–1720 cm) and hydroxyl (O–H, ~3200–3500 cm) groups validate functional groups.

- HPLC/MS : Reverse-phase HPLC with C18 columns (ACN/water gradient) and ESI-MS confirm purity and molecular ion peaks (e.g., [M+H] for CHNO).

- X-ray crystallography : For crystalline derivatives, SHELX refinement (via SHELXL) resolves absolute configuration and hydrogen-bonding networks .

Q. How does the Boc-protecting group influence the stability of this compound under acidic or basic conditions?

Methodological Answer: The tert-butyl group enhances stability under basic conditions but is labile in strong acids (e.g., TFA or HCl in dioxane). Stability studies for analogs (e.g., tert-butyl 4-chlorophenethylcarbamate) show decomposition at pH < 2, with Boc cleavage monitored via TLC (Rf shift) or H NMR loss of tert-butyl signals. Buffered aqueous solutions (pH 5–8) are recommended for long-term storage .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX programs address them?

Methodological Answer: Challenges include low crystal quality, twinning, and weak diffraction due to flexible azepane rings. SHELXD (for phase problem resolution) and SHELXL (for refinement) are critical. Strategies:

Q. How can contradictory data between spectral (NMR/IR) and crystallographic results be resolved for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Approaches:

Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

- DFT/Molecular Orbital Analysis : Calculate Fukui indices (, ) to identify nucleophilic (hydroxyl oxygen) and electrophilic (carbonyl carbon) sites.

- MD Simulations : Study solvent effects (e.g., DMSO vs. THF) on transition states for Boc deprotection.

- QM/MM : Model reaction pathways for hydroxyl-group functionalization (e.g., tosylation) .

Q. What role does hydrogen bonding play in the molecular packing of this compound derivatives?

Methodological Answer: Hydrogen bonds (O–H···O=C) dominate packing motifs. Graph-set analysis (as per Etter’s rules) classifies interactions into chains () or rings (). For example, tert-butyl 2-oxocyclopentane-1-carboxylate forms chains via carbonyl interactions. Crystal engineering strategies exploit these patterns to design co-crystals with improved solubility .

Q. How do solvent polarity and proticity affect the stereochemical outcome of hydroxyl-group modifications in this compound?

Methodological Answer: Polar aprotic solvents (e.g., DMF, THF) favor SN2 mechanisms for hydroxyl substitution (e.g., mesylation), while protic solvents (e.g., MeOH) stabilize carbocation intermediates in SN1 pathways. Solvent screening (via DoE) for reactions like Mitsunobu etherification (DEAD/PPh) optimizes diastereomeric ratios. For analogs like tert-butyl 2-chlorosulfanylacetate, solvent choice impacts sulfur nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.